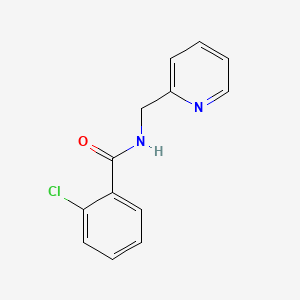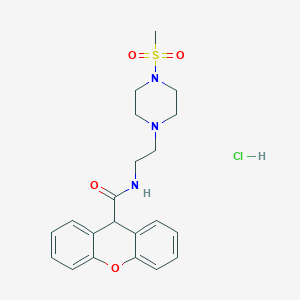![molecular formula C24H19ClN2O5S B2811283 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine CAS No. 895643-26-2](/img/structure/B2811283.png)
3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a sulfonyl group, a dihydrobenzodioxin group, and a methoxyquinolin group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Applications De Recherche Scientifique
Enzyme Inhibition and Antimicrobial Activity
The research on derivatives closely related to the queried compound has shown promising results in enzyme inhibition and antimicrobial activity. Sulfonamides bearing benzodioxane and acetamide moieties, including compounds with structural similarities to the query, have been investigated for their inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE, suggesting potential therapeutic applications. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, supporting the potential of these compounds in scientific research applications focusing on enzyme inhibition (Abbasi et al., 2019).
Synthesis and Characterization
The synthesis and characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives have been explored, with various compounds synthesized showing potential for further biological and pharmacological evaluation. These derivatives, characterized by their structural elements, highlight the diverse synthetic approaches that can be applied to compounds with the queried chemical backbone, laying the groundwork for novel therapeutic agents (Yan et al., 2013).
Antitumor Activity
Research into quinazoline derivatives, including structures analogous to the queried compound, has also extended into the exploration of their antitumor activities. These studies have synthesized and characterized compounds for their potential antitumor effects, with some showing promising results against specific cancer cell lines in vitro. This suggests a possible avenue for the development of new anticancer therapies based on modifications of the quinazoline backbone (Gui-ping, 2012).
Tubulin Polymerization Inhibition
The exploration of sulfone and sulfide groups in compounds related to the queried chemical structure has shown significant antiproliferative activity and microtubule destabilizing potency. Such compounds have been evaluated against various cancer cell lines, demonstrating potent activity and suggesting their role as potential candidates for anticancer drug development (Lee et al., 2011).
Antimicrobial and Enzyme Inhibitory Activities
The synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety has been reported, with these compounds evaluated against a variety of enzymes and bacterial strains. The results indicate good inhibitory activity against lipoxygenase and moderate activity against AChE, BChE, and α-glucosidase, alongside notable antibacterial properties. This underscores the potential of such compounds in the development of new antimicrobial and enzyme inhibitory agents (Irshad et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPSXFYJUZROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)
![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)
![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)



